N,N-dimethyl-3-(pyrrolidin-2-yl)prop-2-yn-1-amine
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Overview
Description
N,N-dimethyl-3-(pyrrolidin-2-yl)prop-2-yn-1-amine: is a chemical compound with the molecular formula C₉H₁₆N₂ It is characterized by the presence of a pyrrolidine ring, a prop-2-yn-1-amine group, and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,N-dimethyl-3-(pyrrolidin-2-yl)prop-2-yn-1-amine typically begins with commercially available starting materials such as pyrrolidine, propargyl bromide, and dimethylamine.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethyl-3-(pyrrolidin-2-yl)prop-2-yn-1-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the propargyl position, where nucleophiles such as halides or thiols replace the propargyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Saturated amines.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: N,N-dimethyl-3-(pyrrolidin-2-yl)prop-2-yn-1-amine is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industry:
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or mechanical properties.
Agriculture: The compound is studied for its potential as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism by which N,N-dimethyl-3-(pyrrolidin-2-yl)prop-2-yn-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-dimethyl-2-(pyrrolidin-2-yl)ethan-1-amine: Similar structure but with an ethyl group instead of a prop-2-yn-1-amine group.
N,N-dimethyl-3-(piperidin-2-yl)prop-2-yn-1-amine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness: N,N-dimethyl-3-(pyrrolidin-2-yl)prop-2-yn-1-amine is unique due to the presence of the propargyl group, which imparts distinct reactivity and potential for forming various derivatives. This structural feature differentiates it from other similar compounds and expands its utility in synthetic and medicinal chemistry.
Properties
IUPAC Name |
N,N-dimethyl-3-pyrrolidin-2-ylprop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-11(2)8-4-6-9-5-3-7-10-9/h9-10H,3,5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVLKRWFLXAUJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CC1CCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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